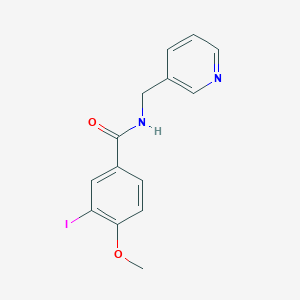

![molecular formula C19H20N2O2 B267447 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B267447.png)

4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and differentiation. CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

作用机制

4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide targets protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. CK2 is overexpressed in many cancers, making it an attractive target for cancer therapy. 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide inhibits CK2 by binding to the ATP-binding site of the kinase, thereby preventing its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.

Biochemical and Physiological Effects

4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide inhibits cell proliferation and induces apoptosis. 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. In addition, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.

实验室实验的优点和局限性

One of the main advantages of 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide is its specificity for CK2. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has some limitations for lab experiments. First, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has low solubility in water, which can make it difficult to work with. Second, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has a short half-life, which can limit its effectiveness in vivo.

未来方向

There are several future directions for 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide research. First, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide could be further developed as a cancer therapy. Clinical trials have shown promising results in patients with advanced solid tumors, and further studies are needed to determine its efficacy in other types of cancer. Second, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide could be studied for its potential use in the treatment of neurodegenerative diseases. Preclinical studies have shown that 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide can reduce the accumulation of toxic proteins in the brain, which are thought to be responsible for these diseases. Third, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide could be used as a tool for studying the role of CK2 in various cellular processes, including cell proliferation, survival, and differentiation. This could lead to a better understanding of the underlying mechanisms of these processes and the development of new therapies.

合成方法

4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide can be synthesized through a multistep process that involves the reaction of 4-aminobenzonitrile with ethyl cyanoacetate, followed by the reduction of the resulting nitrile to the corresponding amine. The amine is then acylated with cyclopropylcarbonyl chloride to give 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide. The overall yield of this synthesis method is around 20%.

科学研究应用

4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. In preclinical studies, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease.

属性

产品名称 |

4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide |

|---|---|

分子式 |

C19H20N2O2 |

分子量 |

308.4 g/mol |

IUPAC 名称 |

4-(cyclopropanecarbonylamino)-N-ethyl-N-phenylbenzamide |

InChI |

InChI=1S/C19H20N2O2/c1-2-21(17-6-4-3-5-7-17)19(23)15-10-12-16(13-11-15)20-18(22)14-8-9-14/h3-7,10-14H,2,8-9H2,1H3,(H,20,22) |

InChI 键 |

LSOOCZUTQBCYRM-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |

规范 SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)cyclopropanecarboxamide](/img/structure/B267365.png)

![4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267367.png)

![2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267369.png)

![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B267370.png)

![N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide](/img/structure/B267372.png)

![4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267375.png)

![N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267376.png)

![4-{[(3-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B267380.png)

![N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B267383.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B267394.png)

![N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B267395.png)

![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267396.png)